molecular formula C9H8F2O3 B6305442 Methyl 2,4-difluoro-5-methoxybenzoate CAS No. 1804416-21-4

Methyl 2,4-difluoro-5-methoxybenzoate

Cat. No.: B6305442
CAS No.: 1804416-21-4
M. Wt: 202.15 g/mol
InChI Key: FITKAWPYDJWQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,4-difluoro-5-methoxybenzoate is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These processes often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Scientific Research Applications

Methyl 2,4-difluoro-5-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-5-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. The methoxy group can also modulate the compound’s electronic properties, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-methoxybenzoate
  • Methyl 2,4-difluorobenzoate
  • Methyl 2,5-difluoro-4-methoxybenzoate

Uniqueness

Methyl 2,4-difluoro-5-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2,4-difluoro-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITKAWPYDJWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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